3-Ethyl-3-phenylglutaric Acid (CAS 4160-93-4): Structural Dynamics, ESI-HRMS Analytical Utility, and Synthetic Applications
3-Ethyl-3-phenylglutaric Acid (CAS 4160-93-4): Structural Dynamics, ESI-HRMS Analytical Utility, and Synthetic Applications
Executive Summary
Evaluating the utility of a chemical intermediate requires looking beyond its basic structural formula to understand its physicochemical behavior in dynamic environments. 3-Ethyl-3-phenylglutaric acid (CAS 4160-93-4) is a highly specialized dicarboxylic acid characterized by a sterically hindered quaternary carbon. While traditionally utilized as a robust building block in the synthesis of neuroactive pharmaceuticals, recent advancements in high-resolution mass spectrometry (HRMS) have uncovered its exceptional value as a high-response internal standard for quantifying complex dissolved organic matter (DOM).
This technical guide dissects the mechanistic causality behind its unique ionization behavior, provides self-validating protocols for its analytical application, and outlines its foundational role in drug development.
Structural Architecture and Physicochemical Profiling
The defining architectural feature of 3-ethyl-3-phenylglutaric acid is its C3 quaternary carbon . The attachment of both an ethyl and a phenyl group at this central position eliminates alpha-protons relative to the alkyl chain, completely preventing enolization at the C3 position. This grants the molecule high chemical stability under both acidic and basic conditions, preventing unwanted tautomeric degradation during complex synthetic or analytical workflows.
Furthermore, the molecule possesses a distinct amphiphilic topology . It features a central hydrophobic core (the ethyl and phenyl groups) flanked by two hydrophilic, ionizable carboxylic acid termini. This juxtaposition is the primary driver of its utility in both phase-transfer catalysis and electrospray ionization.
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 3-Ethyl-3-phenylglutaric acid | Defines the pentanedioic acid backbone. |
| CAS Registry Number | 4160-93-4 | Unique identifier for procurement and safety . |
| Molecular Formula | C13H16O4 | Indicates a high carbon-to-oxygen ratio. |
| Molecular Weight | 236.27 g/mol | Optimal mass range for small-molecule HRMS. |
| Key Structural Feature | C3 Quaternary Carbon | Prevents C3 enolization; increases steric hindrance. |
Analytical Superiority in ESI-HRMS
The Causality of the High ESI Response
In Electrospray Ionization (ESI), the response factor (ionization efficiency) of a molecule is fundamentally dictated by its ability to partition to the surface of the charged droplet prior to ion evaporation.
When dissolved in a standard LC-MS solvent (e.g., 50:50 Methanol/Water), the hydrophilic carboxylic acids of 3-ethyl-3-phenylglutaric acid ensure excellent solvation and provide the necessary charge carriers (deprotonating to
This optimal surface localization maximizes the probability of ion evaporation, yielding an extraordinary response factor of 4.1 × 10⁵ counts/ppb —the highest observed among tested DOM analogs in recent analytical studies 1.
Table 2: ESI-HRMS Response Metrics in DOM Matrix
| Compound / Metric | Value | Observation / Causality |
| 3-Ethyl-3-phenylglutaric acid | 4.1 × 10⁵ counts/ppb | Highest response due to optimal droplet surface partitioning. |
| Mean Response Factor (DOM) | 0.98 × 10⁵ counts/ppb | Baseline for standard carboxylic acids in pure solvent. |
| Median Response Factor (DOM) | 0.96 × 10⁵ counts/ppb | Indicates a normal distribution among standard acids. |
| Matrix-Suppressed Response | 0.82 × 10⁵ counts/ppb | Demonstrates expected ion suppression in complex DOM matrices. |
Self-Validating Protocol: DOM Matrix Quantification
To leverage its high response factor, 3-ethyl-3-phenylglutaric acid is employed as an internal standard for complex environmental matrices (e.g., Suwannee River Fulvic Acid, SRFA, or Tjärnö Reference Material, TRM-0522) 1. The following protocol is designed as a self-validating system to ensure rigorous data integrity.
Step 1: Matrix Preparation Reconstitute the dried DOM reference material to a concentration of 1 mg/mL in LC-MS grade 50:50 Methanol/H₂O.
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Validation Check: Visually inspect and sonicate for 5 minutes, then pass through a 0.2 μm PTFE filter. Causality: Any residual particulate matter will cause Taylor cone instability during electrospray, fluctuating the droplet size and invalidating the standard's response factor.
Step 2: Internal Standard Spiking Spike the matrix with 3-ethyl-3-phenylglutaric acid to achieve a final internal standard concentration of 10 ppb.
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Validation Check: Concurrently prepare a "Spiked Solvent Blank" (50:50 MeOH/H₂O + 10 ppb standard). Analyzing this blank prior to the matrix confirms the absolute instrument response (~4.1 × 10⁵ counts/ppb) and isolates any matrix-induced ion suppression effects when compared to the spiked sample.
Step 3: ESI-HRMS Acquisition Inject the sample into the LC-HRMS system operating in negative ESI mode.
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Validation Check: Monitor the extracted ion chromatogram (EIC) for the standard. The peak must exhibit a symmetrical Gaussian shape. Causality: Peak tailing indicates unwanted secondary hydrophobic interactions in the LC column, requiring a column flush with 100% Methanol to restore partitioning dynamics.
Step 4: Data Normalization Calculate the ratio of the target DOM compound intensities against the 3-ethyl-3-phenylglutaric acid peak intensity. Because the standard's mass spectral peak has no interference in the complex mixture, this normalization dramatically improves the linearity of response for all major peaks in the complex mixture 1.
Analytical Workflow Visualization
Fig 1: ESI-HRMS workflow and surface partitioning mechanism of 3-ethyl-3-phenylglutaric acid.
Synthetic Applications and Pharmaceutical Relevance
Beyond analytical chemistry, the structural rigidity of 3-ethyl-3-phenylglutaric acid makes it a critical precursor in the synthesis of conformationally restricted pharmacophores.
The dicarboxylic acid can undergo dehydration to form an anhydride, followed by reaction with ammonia or primary amines to yield piperidine-2,6-dione (glutarimide) derivatives . This specific scaffold is historically foundational to neuroactive compounds, including sedative-hypnotics (e.g., glutethimide analogs) and anticonvulsants, where the C3-quaternary center dictates the drug's binding affinity within the central nervous system.
Furthermore, patent literature highlights the utility of 3-ethyl-3-phenylglutaric acid and its derivatives in the formulation of novel salts for antidepressants like paroxetine 2. By utilizing the distinct pKa values and amphiphilic nature of the glutaric acid backbone, pharmaceutical chemists can actively modulate the solubility, crystallinity, and overall bioavailability of active pharmaceutical ingredients (APIs).
